(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a combination of benzodioxole, furan, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their functionalization to introduce the sulfonyl and azetidine groups. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential bioactivity.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural motifs, such as:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Indole, Benzimidazole, Quinoline
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one apart is its unique combination of benzodioxole, furan, and azetidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-18(6-4-13-3-5-16-17(8-13)25-12-24-16)19-9-15(10-19)26(21,22)11-14-2-1-7-23-14/h1-8,15H,9-12H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKBXHWKKWELPH-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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